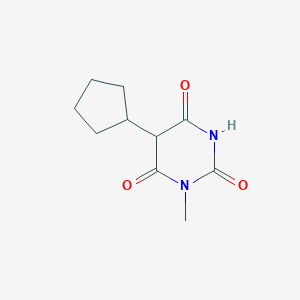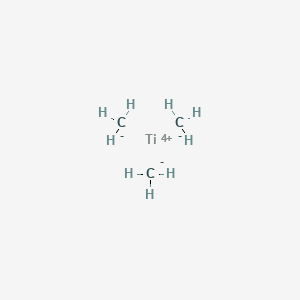
Carbanide;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;titanium(4+), also known as titanium carbide, is a refractory ceramic material with the chemical formula TiC. It is known for its extreme hardness, high melting point, and excellent resistance to wear, corrosion, and heat. These properties make it an ideal candidate for various industrial applications, including cutting tools, coatings, and high-temperature structural materials .
準備方法
Synthetic Routes and Reaction Conditions
Titanium carbide can be synthesized using several methods, including:
Carbothermal Reduction: This method involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures (around 1,973–2,373 K).
Sol-Gel Process: This chemical route involves the preparation of titanium carbide powders from tetrabutyl titanate and sucrose.
Chemical Vapor Deposition (CVD): This method involves the deposition of titanium carbide from gaseous precursors onto a substrate.
Industrial Production Methods
The industrial production of titanium carbide typically involves carbothermal reduction due to its cost-effectiveness and scalability. The process involves mixing titanium dioxide with carbon and heating the mixture in a controlled atmosphere to produce titanium carbide .
化学反応の分析
Types of Reactions
Titanium carbide undergoes various chemical reactions, including:
Oxidation: Titanium carbide can be oxidized to form titanium dioxide and carbon dioxide at high temperatures.
Reduction: It can be reduced to titanium metal and carbon under specific conditions.
Substitution: Titanium carbide can participate in substitution reactions where carbon atoms are replaced by other elements, such as nitrogen or boron.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at high temperatures.
Reduction: Requires a reducing agent, such as hydrogen or magnesium, at elevated temperatures.
Substitution: Involves the use of reactive gases, such as nitrogen or boron trifluoride, at high temperatures.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂) and carbon dioxide (CO₂).
Reduction: Titanium metal (Ti) and carbon ©.
Substitution: Titanium nitride (TiN) or titanium boride (TiB₂).
科学的研究の応用
Titanium carbide has a wide range of scientific research applications, including:
作用機序
The mechanism by which titanium carbide exerts its effects is primarily related to its physical and chemical properties. Its high hardness and thermal stability make it an effective material for cutting tools and wear-resistant coatings. Additionally, its electrical conductivity and chemical inertness allow it to function as a catalyst in various chemical reactions .
類似化合物との比較
Similar Compounds
Tungsten Carbide (WC): Similar in hardness and used in cutting tools and wear-resistant applications.
Vanadium Carbide (VC): Known for its high hardness and used as an abrasive and in hard alloys.
Uniqueness
Titanium carbide stands out due to its combination of high hardness, thermal stability, and chemical resistance. It also has a lower density compared to tungsten carbide, making it advantageous for applications where weight is a critical factor .
特性
CAS番号 |
121472-27-3 |
|---|---|
分子式 |
C3H9Ti+ |
分子量 |
92.97 g/mol |
IUPAC名 |
carbanide;titanium(4+) |
InChI |
InChI=1S/3CH3.Ti/h3*1H3;/q3*-1;+4 |
InChIキー |
BIFZQFFLEQNCHI-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH3-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


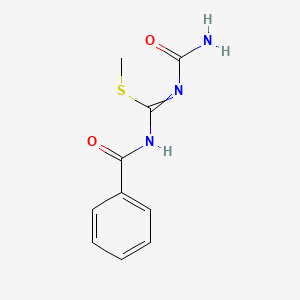
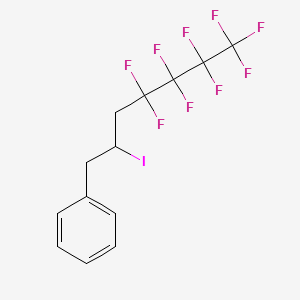
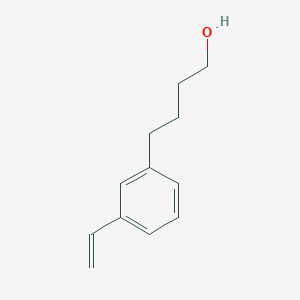
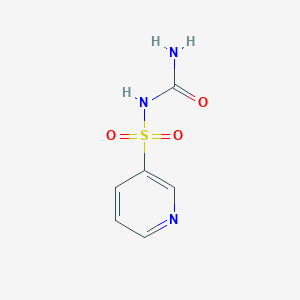
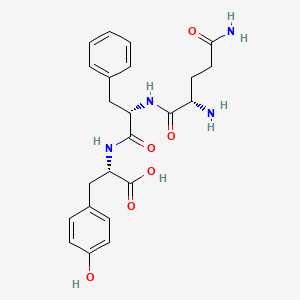
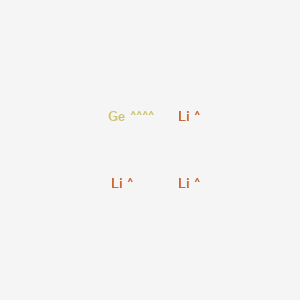
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
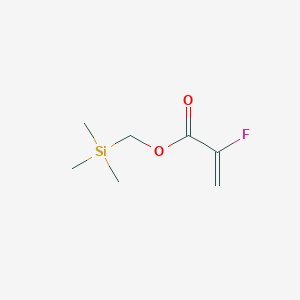
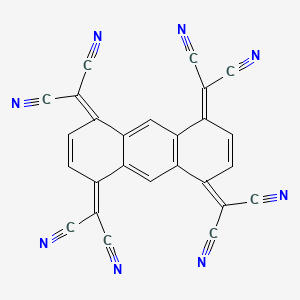
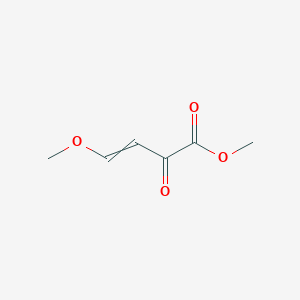
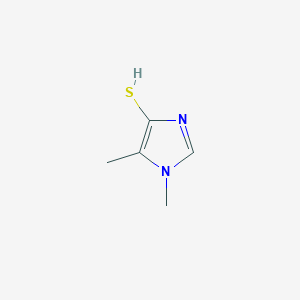
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
